1-(4-Aminobenzoyl)piperidin-4-one hydrochloride
Overview
Description
“1-(4-Aminobenzoyl)piperidin-4-one hydrochloride” is a compound that belongs to the family of benzoylated piperidine derivatives. It’s related to piperidine, an organic compound that is a six-membered ring containing five methylene bridges and one amine bridge . Piperidine derivatives are key components in the production of drugs and have a wide variety of biological activities .
Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available in the searched resources, it’s known that piperidine, a related compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
1-(4-Aminobenzoyl)piperidin-4-one hydrochloride is a compound involved in various chemical syntheses and pharmacological studies, highlighting its versatility in medicinal chemistry and drug development. The compound's relevance spans from its involvement in the synthesis of oxindoles through palladium-catalyzed CH functionalization, demonstrating its utility in creating complex molecular architectures useful in medicinal chemistry Magano, Kiser, Shine, & Chen, 2014. Additionally, its role in the development of potential dual antihypertensive agents, where its hydrochloride salts were synthesized and characterized, underscores its significance in the design of therapeutics Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016.
Antimicrobial and Antioxidant Agents
The synthesis of new compounds incorporating this compound has led to the discovery of antimicrobial and antioxidant agents. For instance, derivatives bearing the pyrazolyl moiety have shown promising activity in these fields, indicating the compound's potential as a scaffold for developing treatments against infections and oxidative stress Haneen, Gouhar, Hashem, & Youssef, 2019.
Corrosion Inhibition
Research has also explored the use of this compound derivatives as corrosion inhibitors for mild steel in acidic mediums. This application is crucial for industrial processes, where corrosion leads to significant material degradation and economic loss. The compound's effectiveness in this role further demonstrates its utility beyond pharmaceuticals, extending to materials science Singaravelu, Bhadusha, & Dharmalingam, 2022.
Crystal Engineering for Pharmaceutical Applications
The compound's involvement in crystal engineering to modify the mechanical properties of pharmaceutical crystals is notable. By forming cocrystals and salts, researchers can alter the hardness and other physical properties of drug substances, enhancing their formulation and manufacturing processes. This area of research is critical for the development of solid dosage forms with optimized performance Sanphui, Mishra, Ramamurty, & Desiraju, 2015.
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(4-Aminobenzoyl)piperidin-4-one hydrochloride” and similar compounds may continue to be of interest in future drug discovery and development efforts.
Properties
IUPAC Name |
1-(4-aminobenzoyl)piperidin-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14;/h1-4H,5-8,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMDQYJMZFPWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-24-7 | |
Record name | 4-Piperidinone, 1-(4-aminobenzoyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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